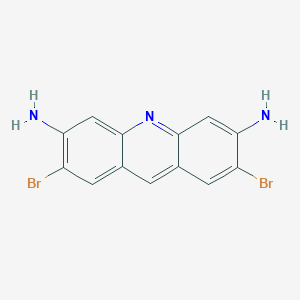
2,7-Dibromoacridine-3,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromoacridine-3,6-diamine is a derivative of acridine, a heterocyclic compound known for its broad range of applications in various fields such as pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched due to their unique physical and chemical properties, as well as their biological activities .
Vorbereitungsmethoden
The synthesis of 2,7-Dibromoacridine-3,6-diamine typically involves the bromination of acridine-3,6-diamine. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 2 and 7 positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,7-Dibromoacridine-3,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form acridine derivatives with different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromoacridine-3,6-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,7-Dibromoacridine-3,6-diamine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting DNA synthesis and leading to mutations . This mechanism is particularly relevant in its antibacterial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromoacridine-3,6-diamine can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share a similar acridine-3,6-diamine structural component but differ in their substituents and biological activities . The unique bromination at the 2 and 7 positions of this compound distinguishes it from other derivatives, potentially enhancing its biological activity and specificity .
Similar Compounds
- Acriflavine
- Proflavine
- Other brominated acridine derivatives
Eigenschaften
CAS-Nummer |
93186-79-9 |
|---|---|
Molekularformel |
C13H9Br2N3 |
Molekulargewicht |
367.04 g/mol |
IUPAC-Name |
2,7-dibromoacridine-3,6-diamine |
InChI |
InChI=1S/C13H9Br2N3/c14-8-2-6-1-7-3-9(15)11(17)5-13(7)18-12(6)4-10(8)16/h1-5H,16-17H2 |
InChI-Schlüssel |
LFBDYJPTUCMHHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=NC3=CC(=C(C=C31)Br)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


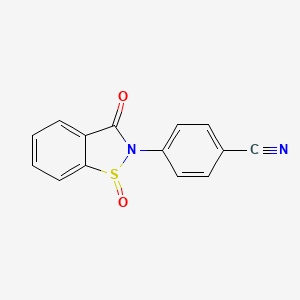
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)
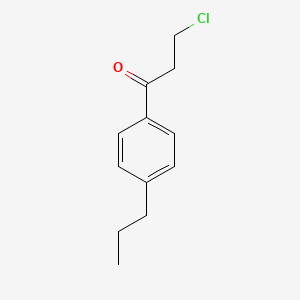
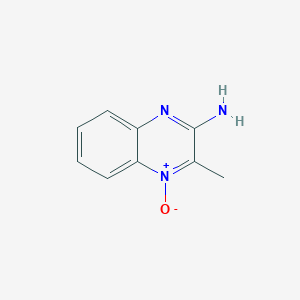

![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
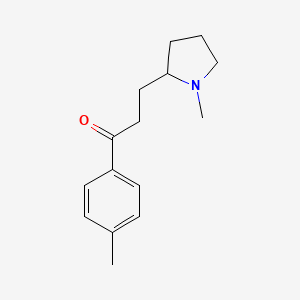
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)


![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
